Diethyl 2,4,7-trichloro-2,7-diethyl-5-methyloct-4-enedioate
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Overview
Description
Diethyl 2,4,7-trichloro-2,7-diethyl-5-methyloct-4-enedioate is an organic compound with a complex structure It is characterized by the presence of multiple chlorine atoms, ethyl groups, and a double bond within its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,4,7-trichloro-2,7-diethyl-5-methyloct-4-enedioate typically involves multiple steps, including chlorination, esterification, and alkylation reactions. The starting materials often include chlorinated hydrocarbons and alcohols, which undergo a series of reactions under controlled conditions to yield the final product. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Safety measures are also implemented to handle the hazardous nature of chlorinated compounds.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,4,7-trichloro-2,7-diethyl-5-methyloct-4-enedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as solvent choice and temperature, are tailored to the specific reaction type.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Diethyl 2,4,7-trichloro-2,7-diethyl-5-methyloct-4-enedioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce chlorine atoms and ethyl groups into target molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Diethyl 2,4,7-trichloro-2,7-diethyl-5-methyloct-4-enedioate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s chlorine atoms and ethyl groups play a crucial role in its binding affinity and reactivity. Pathways involved in its mechanism of action may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Diethyl 2,4,7-trichloro-2,7-diethyl-5-methyloct-4-enedioate include other chlorinated esters and alkenes, such as:
- Diethyl 2,4-dichloro-2,7-diethyl-5-methyloct-4-enedioate
- Diethyl 2,4,7-trichloro-2,7-dimethyl-5-methyloct-4-enedioate
Uniqueness
What sets this compound apart is its specific arrangement of chlorine atoms and ethyl groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in applications requiring precise chemical modifications.
Properties
CAS No. |
62377-84-8 |
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Molecular Formula |
C17H27Cl3O4 |
Molecular Weight |
401.7 g/mol |
IUPAC Name |
diethyl 2,4,7-trichloro-2,7-diethyl-5-methyloct-4-enedioate |
InChI |
InChI=1S/C17H27Cl3O4/c1-6-16(19,14(21)23-8-3)10-12(5)13(18)11-17(20,7-2)15(22)24-9-4/h6-11H2,1-5H3 |
InChI Key |
HMLYRWDDMSMONA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(=C(CC(CC)(C(=O)OCC)Cl)Cl)C)(C(=O)OCC)Cl |
Origin of Product |
United States |
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